Comparative Acidities: Lower pKa of the Carboxylic Acid Enhances Aqueous Coupling Reactivity
The carboxylic acid proton of 2-(tert‑butoxycarbonyl)hydrazine‑1‑carboxylic acid exhibits a predicted pKa of 7.34 ± 0.50, substantially lower than the hydrazine N–H of tert‑butyl carbazate (pKa 10.74 ± 0.20) . The 3.4‑unit pKa difference translates to a ~2500‑fold higher acidity for the target compound’s carboxyl group, enabling efficient carboxylate activation and amide bond formation in aqueous or mildly basic media without competing side reactions at the hydrazine terminus .
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa 7.34 ± 0.50 (carboxylic acid) |
| Comparator Or Baseline | tert-Butyl carbazate (CAS 870-46-2): pKa 10.74 ± 0.20 (hydrazine N–H) |
| Quantified Difference | ΔpKa ≈ 3.4 units (~2500‑fold greater acidity) |
| Conditions | ACD/Labs predicted pKa at 25 °C; values retrieved from ChemicalBook and vendor datasheets. |
Why This Matters
The lower pKa directly enables selective carboxyl activation for amidation or esterification under conditions where simple Boc‑hydrazines remain protonated and unreactive, broadening the scope of aqueous‑compatible conjugations.
